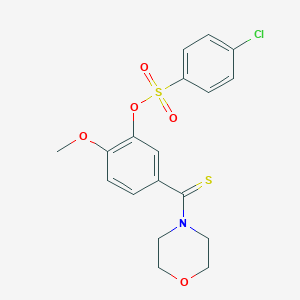![molecular formula C24H22N4O2S B306426 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306426.png)
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. DMPT is a heterocyclic organic compound that belongs to the class of pyrrole derivatives. It is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Mécanisme D'action
The exact mechanism of action of 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. This compound has also been shown to inhibit the activity of the histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cells, this compound has been shown to increase the production of adenosine triphosphate (ATP), which is the primary energy source for cells. This compound has also been shown to increase the expression of various genes involved in energy metabolism and stress response. In organisms, this compound has been shown to increase the growth and feed conversion rate of livestock, as well as improve their reproductive performance and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for use in lab experiments, including its solubility in organic solvents, its stability under various conditions, and its ability to modulate various signaling pathways in cells. However, this compound also has some limitations, including its potential toxicity at high doses and its limited availability in some regions of the world.
Orientations Futures
There are several future directions for research on 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the identification of its molecular targets and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the optimal dosage and duration of this compound treatment in various applications, as well as its potential side effects and interactions with other compounds. Finally, the potential therapeutic effects of this compound on various diseases should be further investigated in preclinical and clinical studies.
Méthodes De Synthèse
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized using various methods, including the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with ethyl phenylmalonate in the presence of ammonium acetate and acetic anhydride. Another method involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with thiourea and ethyl acetoacetate in the presence of acetic acid.
Applications De Recherche Scientifique
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential applications in various fields of scientific research, including agriculture, animal husbandry, and medicine. In agriculture, this compound has been shown to increase the growth and feed conversion rate of various livestock species, such as pigs, chickens, and fish. In animal husbandry, this compound has been used as a feed additive to improve the reproductive performance and immune function of livestock. In medicine, this compound has been studied for its potential therapeutic effects on various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C24H22N4O2S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(5E)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H22N4O2S/c1-4-17-7-5-6-8-21(17)28-23(30)20(22(29)26-24(28)31)14-18-13-15(2)27(16(18)3)19-9-11-25-12-10-19/h5-14H,4H2,1-3H3,(H,26,29,31)/b20-14+ |
Clé InChI |
QVCVZSDKDOTMRP-XSFVSMFZSA-N |
SMILES isomérique |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=NC=C4)C)/C(=O)NC2=S |
SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=NC=C4)C)C(=O)NC2=S |
SMILES canonique |
CCC1=CC=CC=C1N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=NC=C4)C)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)




![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![2-[(5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306389.png)
![2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306390.png)
